

6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine

molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine

Cat. No.: B1292653

[Get Quote](#)

An In-depth Technical Guide to **6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine**

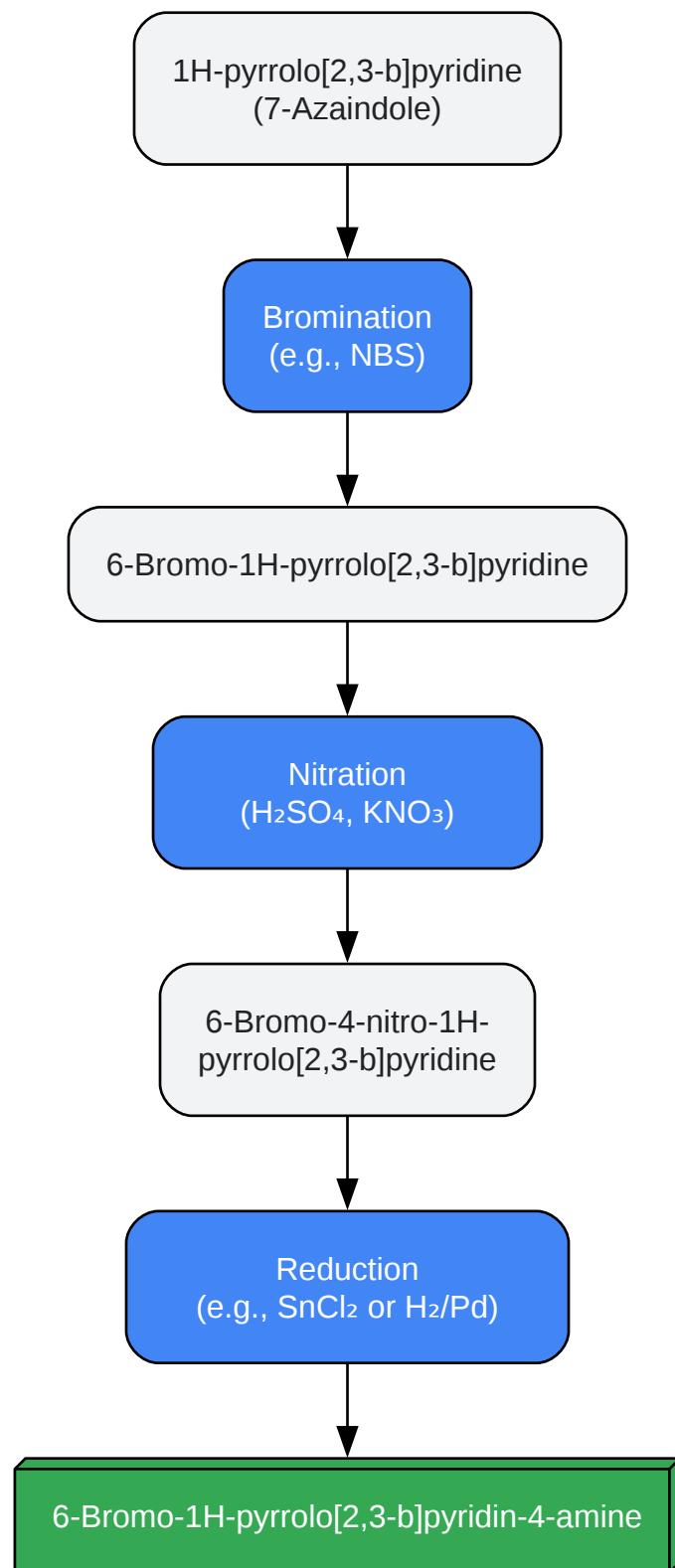
Introduction

6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine is a heterocyclic organic compound featuring a pyrrolo[2,3-b]pyridine core, also known as 7-azaindole. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in numerous biologically active molecules. The pyrrolo[2,3-b]pyridine structure is considered a "privileged" scaffold because it can bind to a variety of biological targets, particularly protein kinases. As a result, derivatives of this compound are extensively investigated for their therapeutic potential in areas such as oncology and inflammatory diseases.^{[1][2]} This guide provides a technical overview of its core properties, potential synthetic routes, and its relevance in inhibiting key cellular signaling pathways.

Physicochemical Properties

The fundamental properties of **6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine** are summarized below. This data is crucial for its identification, handling, and use in experimental settings.

Property	Value	Reference(s)
Molecular Weight	212.05 g/mol	[3][4]
Molecular Formula	C ₇ H ₆ BrN ₃	[4]
CAS Number	1000340-72-6	[3]
Canonical SMILES	C1=C(NC=C1C2=C(C=C(N=C2)Br)N)	N/A
Purity	Typically >95% for research use	
Storage	2-8 °C	


Synthesis and Experimental Protocols

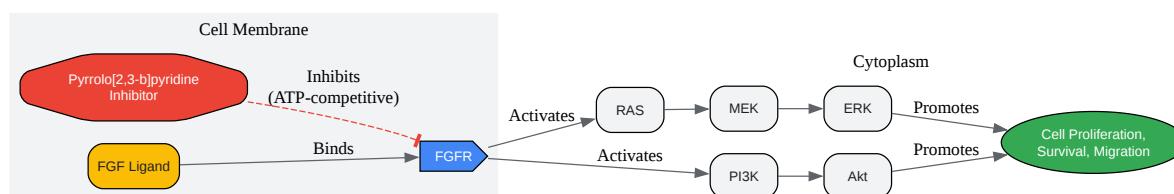
The synthesis of substituted 1H-pyrrolo[2,3-b]pyridines often involves multi-step processes. While a specific, published protocol for **6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine** is not readily available, a plausible synthetic strategy can be devised based on established methodologies for analogous compounds.^[5] A generalized approach would involve the initial synthesis of the core 7-azaindole ring, followed by sequential bromination, nitration, and reduction.

Generalized Synthetic Protocol

- Bromination of the Pyrrolo[2,3-b]pyridine Core:
 - To a solution of 1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., a halogenated solvent or acetic acid), a brominating agent such as N-Bromosuccinimide (NBS) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
 - The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
 - Upon completion, the reaction is quenched, and the crude product (6-Bromo-1H-pyrrolo[2,3-b]pyridine) is isolated and purified, typically by column chromatography.

- Nitration of 6-Bromo-1H-pyrrolo[2,3-b]pyridine:
 - The brominated intermediate is carefully added to a cold (0-5 °C) solution of a nitrating agent, such as a mixture of concentrated sulfuric acid and potassium nitrate.[5]
 - The reaction mixture is stirred for several hours, allowing it to warm to room temperature gradually.[5]
 - The reaction is quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium bicarbonate).[5]
 - The precipitated nitro-product (6-Bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine) is collected by filtration and purified.
- Reduction of the Nitro Group to an Amine:
 - The purified 6-Bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine is dissolved in a solvent like ethanol.
 - A reducing agent, such as tin(II) chloride dihydrate or catalytic hydrogenation (e.g., H₂ over Pd/C), is added to the solution.[5]
 - The mixture is heated to reflux or stirred under hydrogen pressure until the reduction is complete, as monitored by TLC or LC-MS.[5]
 - After workup, which typically involves filtration and extraction, the final product, **6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine**, is purified by column chromatography or recrystallization.

[Click to download full resolution via product page](#)

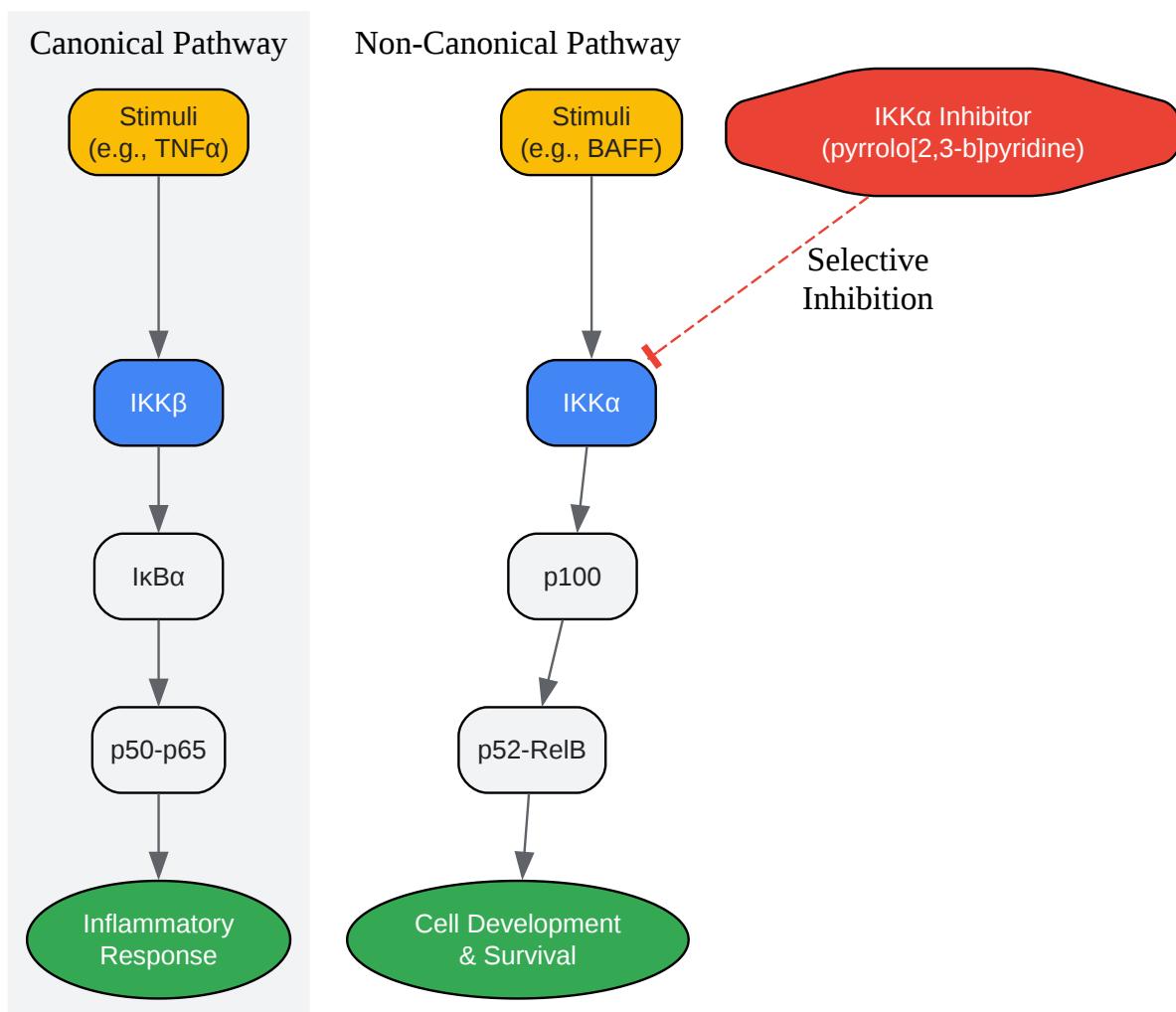

A generalized workflow for the synthesis of **6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine**.

Biological Activity and Signaling Pathways

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors. Kinases are critical enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of this scaffold have been designed to target a wide range of kinases.

Inhibition of Fibroblast Growth Factor Receptor (FGFR) Signaling

Abnormal activation of the FGFR signaling pathway is implicated in various cancers.^[2] Small molecule inhibitors based on the 1H-pyrrolo[2,3-b]pyridine core have been developed as potent FGFR inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its activation. This blockade inhibits downstream signaling cascades, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and migration.^[2]


[Click to download full resolution via product page](#)

Inhibition of the FGFR signaling pathway by a 1H-pyrrolo[2,3-b]pyridine-based inhibitor.

Modulation of NF-κB Signaling

The NF-κB signaling pathways (both canonical and non-canonical) are central to immune responses and inflammation. The Inhibitory-kappaB Kinases (IKKs), particularly IKK α and IKK β , are key regulators of these pathways. Selective inhibitors are sought after to treat

inflammatory diseases and some cancers. Aminoindazole-pyrrolo[2,3-b]pyridine derivatives have been developed as potent and selective inhibitors of IKK α , which is crucial for the non-canonical NF- κ B pathway.^[1] By inhibiting IKK α , these compounds can selectively block the non-canonical pathway without affecting the canonical pathway, offering a targeted therapeutic approach.

[Click to download full resolution via product page](#)

Selective inhibition of the non-canonical NF- κ B pathway by an IKK α inhibitor.

Conclusion

6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine represents a valuable chemical entity for drug discovery and development. Its core 7-azaindole structure serves as a versatile scaffold for synthesizing potent and selective inhibitors of various protein kinases. The ability to target critical signaling pathways, such as FGFR and NF-κB, underscores the therapeutic potential of its derivatives in treating a range of human diseases, motivating further research and optimization in this chemical space.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKK α That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine | CymitQuimica [cymitquimica.com]
- 4. 1H-Pyrrolo[2,3-b]pyridin-3-amine, 4-bromo- synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1292653#6-bromo-1h-pyrrolo-2-3-b-pyridin-4-amine-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com